Cas no 866725-50-0 (2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)

2-3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide is a specialized quinoline-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 4-chlorobenzenesulfonyl moiety and an N-(2-methylphenyl)acetamide group, which may contribute to its bioactivity, particularly in targeting specific enzymatic pathways. The presence of the ethyl and sulfonyl substituents enhances its stability and binding affinity, making it a candidate for further investigation in drug development. This compound is of interest due to its unique structural features, which could facilitate interactions with biological targets, offering possibilities for therapeutic applications. Its synthesis and characterization are critical for advancing research in small-molecule inhibitors or receptor modulators.
2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide structure
866725-50-0 structure
Product Name:2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
CAS No:866725-50-0
MF:C26H23ClN2O4S
MW:494.989824533463
CID:5932289
PubChem ID:2136703
Update Time:2025-10-29

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
    • 1(4H)-Quinolineacetamide, 3-[(4-chlorophenyl)sulfonyl]-6-ethyl-N-(2-methylphenyl)-4-oxo-
    • 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
    • 2-(3-((4-chlorophenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
    • AKOS001822363
    • 866725-50-0
    • 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
    • F1604-0354
    • Inchi: 1S/C26H23ClN2O4S/c1-3-18-8-13-23-21(14-18)26(31)24(34(32,33)20-11-9-19(27)10-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30)
    • InChI Key: AMZRTCKOVLUVAZ-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=CC=C2C)=O)C2=C(C=C(CC)C=C2)C(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 494.1067061g/mol
  • Monoisotopic Mass: 494.1067061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 891
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 91.9Ų

Experimental Properties

  • Density: 1.367±0.06 g/cm3(Predicted)
  • Boiling Point: 720.0±60.0 °C(Predicted)
  • pka: 13.67±0.70(Predicted)

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Pricemore >>

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2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Related Literature

Additional information on 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide

Introduction to 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide (CAS No. 866725-50-0) in Modern Chemical Biology

2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide, identified by the CAS number 866725-50-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple pharmacophoric groups, including a 4-chlorobenzenesulfonyl moiety and a quinolinone scaffold, positions this compound as a promising candidate for further investigation.

The structural composition of 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide is meticulously designed to interact with biological targets in a highly specific manner. The quinolinone core is a well-documented motif in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, quinolinone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 4-chlorobenzenesulfonyl group enhances the lipophilicity and binding affinity of the molecule, making it an attractive scaffold for further derivatization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide (CAS No. 866725-50-0) aligns with this trend by combining structural features that are known to improve pharmacokinetic properties. The N-(2-methylphenyl)acetamide moiety contributes to the molecule's solubility and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Quinolinone derivatives have been shown to interact with enzymes such as kinases and proteases, which are often implicated in various diseases. The 4-chlorobenzenesulfonyl group serves as a strong anchor point for binding to these enzymes, while the quinolinone core provides additional interactions through hydrogen bonding and hydrophobic effects. This dual interaction mechanism enhances the compound's ability to inhibit target enzymes effectively.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of molecules like 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide with remarkable accuracy. These computational tools have been instrumental in identifying key pharmacophoric regions and optimizing the structure for better biological activity. For instance, molecular docking studies have revealed that this compound can bind tightly to the active sites of several kinases, suggesting its potential as an inhibitor.

The synthesis of 2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxtroptimizing reaction conditions has yielded high-purity compounds suitable for biological testing. The synthetic route involves multi-step organic transformations, including sulfonylation reactions and condensation steps, which are well-established in synthetic organic chemistry. The use of advanced purification techniques ensures that the final product meets the stringent requirements for pharmaceutical applications.

Beyond its potential as an enzyme inhibitor, this compound has also shown promise in other therapeutic areas. For example, quinolinone derivatives have been investigated for their ability to modulate immune responses. The presence of the 4-chlorobenzenesulfonyl group may enhance the compound's ability to interact with immune cells, thereby influencing inflammatory pathways. This makes it a candidate for developing novel immunomodulatory agents.

The development of new drug candidates is often hampered by issues related to bioavailability and metabolic stability. However,2nducted preliminary studies indicate that this compound exhibits favorable pharmacokinetic properties when tested in preclinical models. The combination of lipophilic and hydrophilic groups ensures good solubility while minimizing rapid metabolism by liver enzymes.

In conclusion,2rposeful role in drug discovery underscores its importance as a structural scaffold for developing novel therapeutic agents. Its unique combination of pharmacophoric groups makes it a versatile molecule that can be further modified to target specific diseases or biological pathways. As research continues to uncover new applications for quinolinone derivatives,866725nducted studies will likely provide valuable insights into its potential as a lead compound for future drug development efforts.

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